4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one
CAS No.: 2097934-09-1
Cat. No.: VC4154919
Molecular Formula: C17H15Cl2N3O3
Molecular Weight: 380.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097934-09-1 |
|---|---|
| Molecular Formula | C17H15Cl2N3O3 |
| Molecular Weight | 380.23 |
| IUPAC Name | 4-[2-(2,4-dichlorophenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one |
| Standard InChI | InChI=1S/C17H15Cl2N3O3/c18-12-3-4-15(14(19)8-12)25-11-17(24)21-6-7-22(16(23)10-21)13-2-1-5-20-9-13/h1-5,8-9H,6-7,10-11H2 |
| Standard InChI Key | AGZGEUOECLRZHZ-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
Introduction
The compound 4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic molecule that incorporates a piperazine ring, a pyridine moiety, and a dichlorophenoxyacetyl group. Despite the lack of specific information on this compound in the provided search results, we can deduce its structure and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one likely involves several steps, including the formation of the piperazine core, introduction of the pyridin-3-yl group, and attachment of the dichlorophenoxyacetyl moiety. This process typically requires careful selection of reagents and conditions to ensure high yield and purity.
Synthesis Steps
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Piperazine Core Formation: Piperazine can be synthesized through various methods, including the reaction of ethylenediamine with sodium carbonate and formaldehyde.
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Introduction of Pyridin-3-yl Group: This involves alkylation or arylation reactions, where a suitable pyridin-3-yl derivative is attached to the piperazine ring.
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Attachment of Dichlorophenoxyacetyl Moiety: This step likely involves acylation reactions using dichlorophenoxyacetyl chloride or a similar reagent.
Potential Applications
Compounds with similar structures often exhibit biological activity, including antimicrobial, antiviral, or anticancer properties. The presence of a pyridine ring and a dichlorophenoxy group suggests potential interactions with biological targets.
Biological Activity
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Antimicrobial Activity: Compounds with halogenated phenyl rings often show antimicrobial properties due to their ability to disrupt microbial membranes.
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Antiviral Activity: The pyridine moiety could interact with viral enzymes or proteins, potentially inhibiting viral replication.
Future Research Directions
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Synthetic Optimization: Developing efficient synthesis routes to improve yield and purity.
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Biological Screening: Evaluating the compound against various biological targets to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity or selectivity.
Given the absence of specific references to this compound in the search results, the discussion relies on general principles of organic chemistry and the properties of similar compounds. Future studies should focus on experimental synthesis and characterization to provide detailed insights into its properties and applications.
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